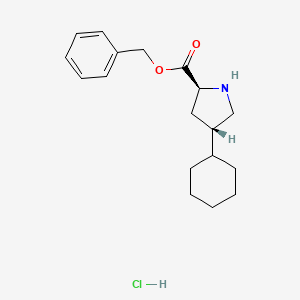
(4S)-4-Cyclohexyl-L-prolinePhenylmethylEsterHydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride is a synthetic compound derived from L-proline, an amino acid This compound is characterized by the presence of a cyclohexyl group and a phenylmethyl ester group, making it a unique derivative of L-proline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride typically involves the hydrogenation of trans-4-phenyl-L-proline using a ruthenium catalyst on carbon. This method is preferred due to its safety and efficiency compared to other catalysts like platinum oxide . The reaction conditions include the use of 5% w/w ruthenium on carbon as a catalyst, which facilitates the hydrogenation process, resulting in the formation of the desired compound with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ruthenium on carbon as a catalyst is advantageous for industrial applications due to its stability and cost-effectiveness. The process involves careful control of reaction conditions to ensure consistent quality and yield of the final product .
化学反応の分析
Types of Reactions
L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
科学的研究の応用
L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein folding and structure due to its proline backbone.
Medicine: It is investigated for potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a chiral catalyst in various reactions, facilitating the formation of enantiomerically pure products. It may also interact with enzymes and proteins, influencing their structure and function .
類似化合物との比較
Similar Compounds
(4S)-4-Cyclohexyl-L-proline hydrochloride: A similar compound with a cyclohexyl group but without the phenylmethyl ester group.
L-Azetidine-2-carboxylic acid: A proline analogue with a different ring structure.
Trans-4-hydroxy-L-proline: Another proline derivative with a hydroxyl group.
Uniqueness
L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride is unique due to its combination of a cyclohexyl group and a phenylmethyl ester group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .
特性
分子式 |
C18H26ClNO2 |
|---|---|
分子量 |
323.9 g/mol |
IUPAC名 |
benzyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H25NO2.ClH/c20-18(21-13-14-7-3-1-4-8-14)17-11-16(12-19-17)15-9-5-2-6-10-15;/h1,3-4,7-8,15-17,19H,2,5-6,9-13H2;1H/t16-,17+;/m1./s1 |
InChIキー |
HMJNITCOAYGNQQ-PPPUBMIESA-N |
異性体SMILES |
C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)OCC3=CC=CC=C3.Cl |
正規SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)OCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















